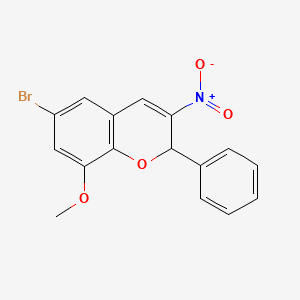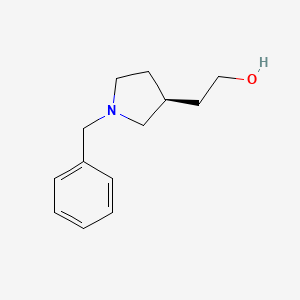![molecular formula C13H16O3 B13952455 1-Ethoxy-4-{2-[(prop-2-yn-1-yl)oxy]ethoxy}benzene CAS No. 344588-06-3](/img/structure/B13952455.png)
1-Ethoxy-4-{2-[(prop-2-yn-1-yl)oxy]ethoxy}benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethoxy-4-{2-[(prop-2-yn-1-yl)oxy]ethoxy}benzene is an organic compound that belongs to the class of aromatic ethers It is characterized by the presence of an ethoxy group and a prop-2-yn-1-yloxy group attached to a benzene ring through an ethoxy linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethoxy-4-{2-[(prop-2-yn-1-yl)oxy]ethoxy}benzene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1-ethoxy-4-hydroxybenzene and propargyl bromide.
Etherification Reaction: The hydroxyl group of 1-ethoxy-4-hydroxybenzene is first converted into an ethoxy group through an etherification reaction using ethyl iodide and a base like potassium carbonate.
Alkylation Reaction: The resulting intermediate is then subjected to an alkylation reaction with propargyl bromide in the presence of a base such as potassium carbonate to introduce the prop-2-yn-1-yloxy group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-Ethoxy-4-{2-[(prop-2-yn-1-yl)oxy]ethoxy}benzene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carbonyl compounds.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives of the compound.
Applications De Recherche Scientifique
1-Ethoxy-4-{2-[(prop-2-yn-1-yl)oxy]ethoxy}benzene has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It can serve as a precursor for the preparation of various functionalized aromatic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties. It can be used in the development of new pharmaceuticals or bioactive compounds.
Medicine: Explored for its potential therapeutic applications. It may be used in drug discovery and development processes.
Industry: Utilized in the production of specialty chemicals and materials. It can be used as an intermediate in the synthesis of polymers, resins, and other industrial products.
Mécanisme D'action
The mechanism of action of 1-Ethoxy-4-{2-[(prop-2-yn-1-yl)oxy]ethoxy}benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the ethoxy and prop-2-yn-1-yloxy groups can influence its binding affinity and specificity towards these targets. Further studies are needed to elucidate the detailed molecular mechanisms underlying its effects.
Comparaison Avec Des Composés Similaires
1-Ethoxy-4-{2-[(prop-2-yn-1-yl)oxy]ethoxy}benzene can be compared with other similar compounds, such as:
1-Methoxy-4-(prop-2-yn-1-yloxy)benzene: Similar structure but with a methoxy group instead of an ethoxy group. This difference can affect its chemical reactivity and biological activity.
4-(4-(Prop-2-yn-1-yloxy)benzoyl)benzoic acid:
(4-(2-(2-Aminoethoxy)ethoxy)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone: Contains additional functional groups, such as an aminoethoxy group, which can enhance its versatility in chemical synthesis and biological applications.
The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties compared to its analogs.
Propriétés
Numéro CAS |
344588-06-3 |
|---|---|
Formule moléculaire |
C13H16O3 |
Poids moléculaire |
220.26 g/mol |
Nom IUPAC |
1-ethoxy-4-(2-prop-2-ynoxyethoxy)benzene |
InChI |
InChI=1S/C13H16O3/c1-3-9-14-10-11-16-13-7-5-12(6-8-13)15-4-2/h1,5-8H,4,9-11H2,2H3 |
Clé InChI |
ODMKEKAKASDWLT-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=C(C=C1)OCCOCC#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


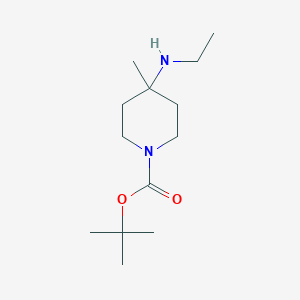
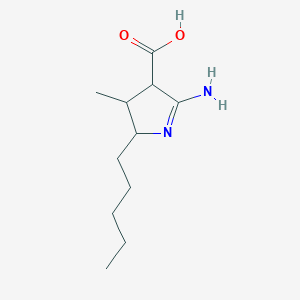
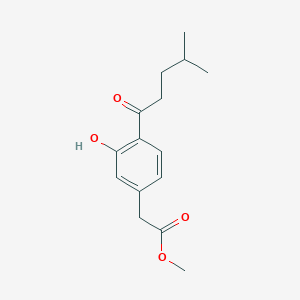

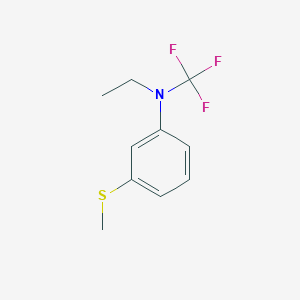

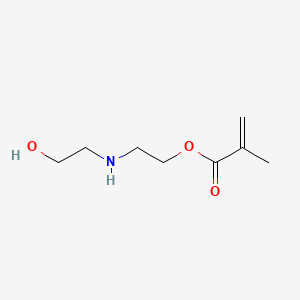

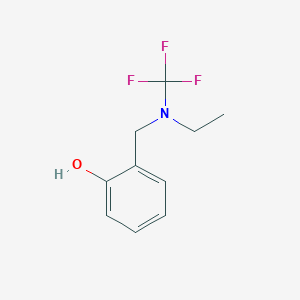
![Methyl {[2-(bromomethyl)phenyl]methoxy}carbamate](/img/structure/B13952429.png)


